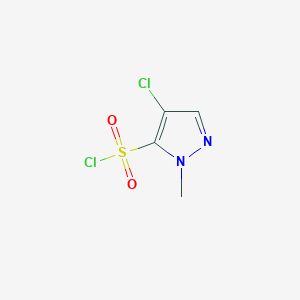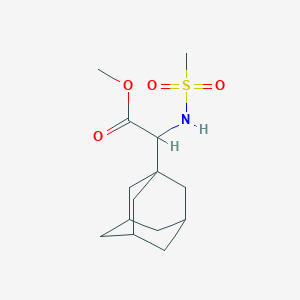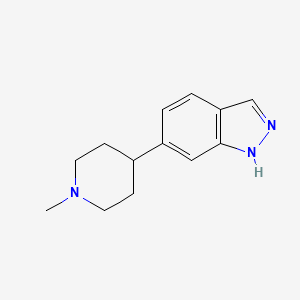
4-Chloro-1-methyl-1H-pyrazole-5-sulfonyl chloride
Übersicht
Beschreibung
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles .
Chemical Reactions Analysis
Pyrazoles undergo various chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles . A mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives .
Wissenschaftliche Forschungsanwendungen
1. Potential in CNS Disorder Treatment Research indicates that N-alkylated arylsulfonamide derivatives of (aryloxy)ethyl piperidines, which include modifications with the pyrazole sulfonamide structure, can serve as selective ligands for 5-HT7 receptors or multifunctional agents. Such compounds have shown promise in the treatment of complex diseases, particularly CNS disorders. Specifically, certain derivatives have demonstrated potent and selective antagonistic effects on the 5-HT7 receptor, indicating potential therapeutic applications in treating CNS-related conditions (Canale et al., 2016).
2. Antihyperglycemic Properties The compound's derivatives have been studied for their potential as antihyperglycemic agents. One specific study explored the synthesis, structure-activity relationship, and antidiabetic characterization of a series of pyrazolone derivatives. These derivatives demonstrated significant reduction in plasma glucose levels in diabetic mice models, indicating their potential as a new class of antihyperglycemic agents, primarily through the inhibition of renal tubular glucose reabsorption (Kees et al., 1996).
3. Antipyretic and Hypothermic Effects Novel pyrazoline derivatives, with modifications in the pyrazole structure, have been investigated for their effects on body temperature regulation and fever mitigation in animal models. Studies have shown that certain derivatives can effectively reverse lipopolysaccharide-induced fever without altering basal rectal temperature, suggesting potential use as antipyretic agents (Souza et al., 2002).
4. Diuretic and Natriuretic Actions Derivatives of the pyrazole sulfonamide structure have been observed to possess potent diuretic and natriuretic actions in animal studies. For instance, azosemide, a related compound, demonstrated reduction in fluid and electrolyte reabsorption in the loop of Henle in rats. This suggests that such derivatives might serve as effective diuretic agents, particularly useful in conditions requiring enhanced diuresis and natriuresis (Greven & Heidenreich, 1981).
5. Biochemical and Pharmacological Properties The biochemical and pharmacological properties of various pyrazole derivatives, including their interaction with microsomes and effects on cytochrome P-450, have been extensively studied. These investigations provide insights into the potential therapeutic applications and metabolic pathways of these compounds, highlighting their relevance in pharmacokinetics and drug development (Feierman & Cederbaum, 1985).
Eigenschaften
IUPAC Name |
4-chloro-2-methylpyrazole-3-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4Cl2N2O2S/c1-8-4(11(6,9)10)3(5)2-7-8/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAISCMHOYPFPLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Cl)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Cl2N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101232190 | |
| Record name | 4-Chloro-1-methyl-1H-pyrazole-5-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101232190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-1-methyl-1H-pyrazole-5-sulfonyl chloride | |
CAS RN |
1245807-31-1 | |
| Record name | 4-Chloro-1-methyl-1H-pyrazole-5-sulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1245807-31-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-1-methyl-1H-pyrazole-5-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101232190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![{6,8-Dichloroimidazo[1,2-a]pyridin-2-yl}methanol](/img/structure/B1421470.png)

![4-[3-(3-Oxobut-1-en-1-yl)phenoxy]butanenitrile](/img/structure/B1421472.png)
![2-N-[2-(dimethylamino)ethyl]pyrimidine-2,5-diamine](/img/structure/B1421474.png)


![Ethyl 6-bromopyrazolo[1,5-A]pyrimidine-2-carboxylate](/img/structure/B1421478.png)


![4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1421484.png)
![(E)-Methyl 3-(5-fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)acrylate](/img/structure/B1421485.png)
![4-Chloro-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1421486.png)
